molecular formula C13H18N2O4 B1403049 5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester CAS No. 1078129-19-7

5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester

Cat. No.: B1403049
CAS No.: 1078129-19-7
M. Wt: 266.29 g/mol
InChI Key: KSRCCJRSTPEZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester, also known by its CAS number 1078129-19-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H18N2O4C_{13}H_{18}N_{2}O_{4} and a molecular weight of approximately 266.299 g/mol. Its structure features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethyl ester functional group, which are critical for its chemical reactivity and biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC13H18N2O4C_{13}H_{18}N_{2}O_{4}
Molecular Weight266.299 g/mol
Functional GroupsAmino group, Carboxylic acid, Ethyl ester
Physical FormBeige solid
Purity95%+

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. The presence of the Boc group allows for selective reactions that can lead to further functionalization of the compound. The typical synthesis involves the reaction of pyridine derivatives with Boc-protected amino acids followed by esterification processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives. In vitro tests have shown that compounds structurally related to this compound exhibit varying degrees of cytotoxicity against cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

  • Cytotoxicity Testing: Compounds derived from similar structures were tested at a concentration of 100 µM over 24 hours using the MTT assay.
  • Results: Some derivatives showed reduced viability in A549 cells, suggesting significant anticancer activity. For instance, modifications leading to increased electron-donating groups on the phenyl ring enhanced cytotoxic effects.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. The results indicate potential effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

Case Study:

  • Compound Testing: A series of pyridine derivatives were screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Outcome: Certain derivatives demonstrated selective antimicrobial activity, indicating that modifications to the pyridine structure can lead to enhanced antibacterial properties.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

Compound NameMolecular FormulaKey Features
5-Amino-pyridine-2-carboxylic acidC6H6N2O2C_{6}H_{6}N_{2}O_{2}Lacks tert-butoxycarbonyl protection; simpler structure.
Ethyl 6-(tert-butoxycarbonyl)amino-picolinateC13H18N2O4C_{13}H_{18}N_{2}O_{4}Similar structure but differs in position of amino group.
5-(tert-butoxycarbonyl)aminopyridineC12H16N2O4C_{12}H_{16}N_{2}O_{4}Lacks ethyl ester; more reactive due to free carboxylic acid.

Properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-5-18-11(16)10-7-6-9(8-14-10)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRCCJRSTPEZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.